5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide
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Overview
Description
5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. The starting materials might include 2-chloropyrimidine, ethylthiol, and 6-methoxy-1,3-benzothiazole. The synthesis could involve:
Nucleophilic substitution: Reacting 2-chloropyrimidine with ethylthiol under basic conditions to form 2-(ethylsulfanyl)pyrimidine.
Amidation: Coupling the intermediate with 6-methoxy-1,3-benzothiazole-2-amine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions could target the nitro groups or other reducible functionalities.
Substitution: The chloro group on the pyrimidine ring can be substituted by various nucleophiles.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Amines, thiols, alcohols.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom would yield sulfoxides or sulfones, while nucleophilic substitution of the chloro group could yield various substituted pyrimidines.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology
In biological research, it may be studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine
Industry
In industry, it could be used in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 5-chloro-2-(ethylsulfanyl)-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide would depend on its specific biological target. It might interact with enzymes or receptors, inhibiting their activity or modulating their function. The molecular targets and pathways involved would be identified through detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
2-chloropyrimidine derivatives: Known for their diverse biological activities.
Benzothiazole derivatives: Often studied for their potential as anti-cancer and antimicrobial agents.
Uniqueness
The unique combination of the pyrimidine, benzothiazole, and ethylsulfanyl groups in this compound may confer distinct biological activities and properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H13ClN4O2S2 |
---|---|
Molecular Weight |
380.9 g/mol |
IUPAC Name |
5-chloro-2-ethylsulfanyl-N-(6-methoxy-1,3-benzothiazol-2-yl)pyrimidine-4-carboxamide |
InChI |
InChI=1S/C15H13ClN4O2S2/c1-3-23-14-17-7-9(16)12(19-14)13(21)20-15-18-10-5-4-8(22-2)6-11(10)24-15/h4-7H,3H2,1-2H3,(H,18,20,21) |
InChI Key |
IWTFLQIGFYTVIK-UHFFFAOYSA-N |
Canonical SMILES |
CCSC1=NC=C(C(=N1)C(=O)NC2=NC3=C(S2)C=C(C=C3)OC)Cl |
Origin of Product |
United States |
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